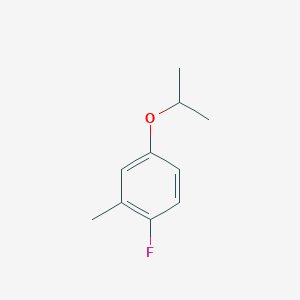
Flurbiprofen rac-Menthyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen rac-Menthyl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This ester form is synthesized to enhance certain pharmacokinetic properties, such as solubility and bioavailability, making it a valuable compound in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen rac-Menthyl Ester typically involves the esterification of flurbiprofen with menthol. The process begins with the preparation of flurbiprofen, which is synthesized from 3-fluoro-4-phenylpropiophenone through a series of reactions involving magnesium and propionaldehyde . The esterification reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Flurbiprofen rac-Menthyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen rac-Menthyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential as a prodrug to improve the delivery and efficacy of flurbiprofen.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Flurbiprofen rac-Menthyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, the ester form may enhance the absorption and distribution of flurbiprofen in the body, improving its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen Methyl Ester: Another ester derivative of flurbiprofen with similar pharmacokinetic properties.
Ibuprofen Ester Derivatives: Ester forms of ibuprofen, another widely used NSAID, with comparable anti-inflammatory and analgesic effects.
Uniqueness
Flurbiprofen rac-Menthyl Ester is unique due to its enhanced solubility and bioavailability compared to other ester derivatives. This makes it particularly valuable in the development of new drug formulations aimed at improving the delivery and efficacy of flurbiprofen .
Eigenschaften
Molekularformel |
C25H31FO2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C25H31FO2/c1-16(2)21-12-10-17(3)14-24(21)28-25(27)18(4)20-11-13-22(23(26)15-20)19-8-6-5-7-9-19/h5-9,11,13,15-18,21,24H,10,12,14H2,1-4H3 |
InChI-Schlüssel |
CWLBNGOYNSJTSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)



![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)




